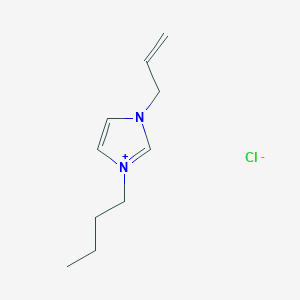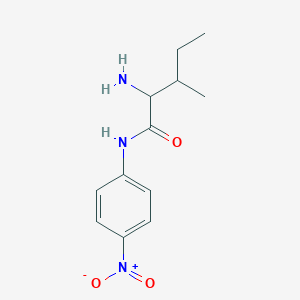![molecular formula C11H13NO6 B14802407 Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester](/img/structure/B14802407.png)
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group, a nitrophenoxy group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester typically involves the esterification of acetic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-(hydroxymethyl)-4-nitrophenol with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(carboxymethyl)-4-nitrophenoxy]acetic acid.
Reduction: Formation of 2-[2-(hydroxymethyl)-4-aminophenoxy]acetic acid.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
科学的研究の応用
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Acetic acid, 2-[2-(hydroxymethyl)-4-aminophenoxy]-, ethyl ester: Similar structure but with an amino group instead of a nitro group.
Acetic acid, 2-[2-(hydroxymethyl)-4-chlorophenoxy]-, ethyl ester: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C11H13NO6 |
|---|---|
分子量 |
255.22 g/mol |
IUPAC名 |
ethyl 2-[2-(hydroxymethyl)-4-nitrophenoxy]acetate |
InChI |
InChI=1S/C11H13NO6/c1-2-17-11(14)7-18-10-4-3-9(12(15)16)5-8(10)6-13/h3-5,13H,2,6-7H2,1H3 |
InChIキー |
HVVPHRGDGXSXRU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)
![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)


![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)
![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)


